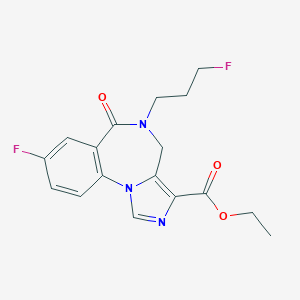

(4-Hydroxy-N-methyl-L-leucine)cyclosporine

Overview

Description

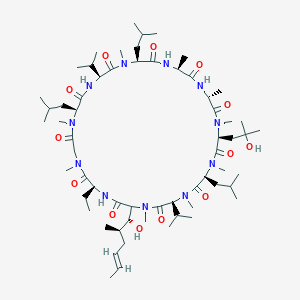

Cyclosporine is a well-known cyclic peptide that is primarily recognized for its selective immunosuppressive properties. It is composed of 11 amino acids, one of which is a unique amino acid known as (4R)-4-((E)-2-butenyl-4,N-dimethyl-L-threonine. This particular amino acid is crucial as it has allowed for the synthesis of cyclosporine and its analogues, which have been studied for their structure-activity relationships. These studies have indicated that a significant portion of the cyclosporine molecule, including amino acids 1, 2, 3, and 11, is involved in the interaction with the lymphocyte receptor, which is essential for its immunosuppressive action .

Synthesis Analysis

The synthesis of cyclosporine and its analogues has been facilitated by the preparation of its novel amino acid component. A mutant strain of Tolypocladium inflatum was treated mutagenically to create a non-producing cyclosporine mutant that accumulated the characteristic building unit of cyclosporins, (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt). The isolation of this amino acid was achieved through extraction, chromatographic separation, and final crystallization from a methanol-water solution. The structure and stereochemistry of Bmt were determined through chemical transformation and correlation with dihydro-MeBmt, which has a known chirality and was obtained by hydrolysis of dihydrocyclosporin A .

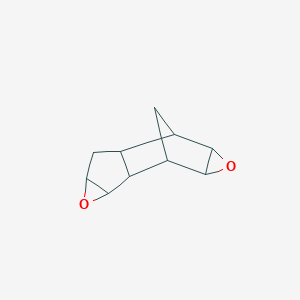

Molecular Structure Analysis

The molecular structure of cyclosporine is complex, with the presence of multiple chiral centers and a cyclic nature. The unique amino acid, Bmt, plays a pivotal role in the structure, contributing to the overall conformation of the molecule. The stereochemistry of Bmt is specifically (2S,3R,4R,6E), which is essential for the biological activity of cyclosporine. The precise arrangement of these chiral centers is critical for the molecule's interaction with its biological target .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of cyclosporine are intricate, given the molecule's complexity. The isolation and characterization of Bmt from a mutant strain of Tolypocladium inflatum involve several steps, including extraction and chromatographic techniques. The correlation of Bmt to dihydro-MeBmt through chemical transformation is a key step in confirming the structure of the novel amino acid. These reactions are fundamental to understanding the synthesis and potential modifications of cyclosporine that can affect its immunosuppressive activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclosporine are closely related to its structure. The cyclic nature and the presence of specific amino acids, such as Bmt, influence its solubility, stability, and overall reactivity. The immunosuppressive activity of cyclosporine is a direct result of its interaction with lymphocyte receptors, which is dictated by the molecule's conformation and the arrangement of its amino acids. The detailed study of these properties is crucial for the development of cyclosporine analogues with potentially improved efficacy and reduced side effects .

Scientific Research Applications

Structure and Enzyme Interactions

- Regioselectivity of Cyclosporine A Hydroxylase : CYP-sb21 enzyme from Sebekia benihana hydroxylates cyclosporine A primarily at the 4th N-methyl leucine, creating γ-hydroxy-N-methyl-l-Leu4-CsA. This modification significantly reduces immunosuppressive activity while retaining hair growth-promoting effects, indicating potential applications in pharmaceutical and cosmetic industries. Key residues influencing the catalytic efficiency and regioselectivity of CYP-sb21 have been identified, advancing the enzymatic preparation of CsA-4-OH (Li et al., 2020).

Biosynthesis and Hydroxylation Specificity

- Cyclosporin Hydroxylation in Actinomycetes : Actinomycetes species, Sebekia benihana and Pseudonocardia autotrophica, exhibit distinctive cyclosporin A hydroxylation specificities. Mono-hydroxylation at the 4th N-methyl leucine by S. benihana, and di-hydroxylations at both 4th and 9th N-methyl leucines by P. autotrophica, have been observed. This specificity in hydroxylation underlines the potential for tailored cyclosporin derivatives for various applications (Park et al., 2005).

Structural Analysis and Modification

- Structural Elucidation of Cyclosporin Derivatives : The novel natural cyclosporin, [Melle4]cyclosporin, shows one of the N-methyl-L-leucine units in cyclosporin A replaced by N-methyl-L-isoleucine. This derivative lacks immunosuppressive efficacy while retaining strong binding to cyclophilin and exhibits potent anti-HIV-1 activity, suggesting potential for therapeutic applications (Traber et al., 1994).

Biotechnological Applications

- Regio-Specific Hydroxylase Gene in Cyclosporin Modification : A study on Pseudonocardia autotrophica revealed a specific cytochrome P450 hydroxylase gene, CYP-pa1, which preferentially hydroxylates the 9th N-methyl leucine of cyclosporine A. This discovery is crucial for biotechnological applications involving regio-selective hydroxylation of cyclosporine (Ban et al., 2014).

properties

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-9-(2-hydroxy-2-methylpropyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,18,24-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H111N11O13/c1-25-27-28-39(13)51(75)50-55(79)65-42(26-2)57(81)67(18)33-47(74)68(19)43(29-34(3)4)54(78)66-48(37(9)10)60(84)69(20)44(30-35(5)6)53(77)63-40(14)52(76)64-41(15)56(80)71(22)46(32-62(16,17)86)59(83)70(21)45(31-36(7)8)58(82)72(23)49(38(11)12)61(85)73(50)24/h25,27,34-46,48-51,75,86H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50?,51-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPRYBDBGFBROY-DTLHCQOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H111N11O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1218.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Hydroxy-N-methyl-L-leucine)cyclosporine | |

CAS RN |

89270-25-7 | |

| Record name | (4-Hydroxy-N-methyl-L-leucine)cyclosporine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089270257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.